2-Ethyl-5-methylpyrazine

Description

This compound, 9ci, 8ci, also known as 2, 5-methylethylpyrazine or fema 3154, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. This compound, 9ci, 8ci is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, this compound, 9ci, 8CI is primarily located in the cytoplasm. This compound, 9ci, 8ci is a sweet, bean, and coffee tasting compound that can be found in a number of food items such as nuts, cocoa and cocoa products, potato, and coffee and coffee products. This makes this compound, 9ci, 8CI a potential biomarker for the consumption of these food products.

Properties

IUPAC Name |

2-ethyl-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCKCFJIKRGXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065422 | |

| Record name | Pyrazine, 2-ethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a nutty, roasted, grassy odour | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.960-0.970 | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/829/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13360-64-0, 36731-41-6 | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13360-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-5(or6)-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036731416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-ethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-5-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-5-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41R8X574D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-5-methylpyrazine, 9CI, 8CI | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Ethyl-5-methylpyrazine chemical properties and structure

An In-depth Technical Guide to 2-Ethyl-5-methylpyrazine

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound. The information is intended for researchers, scientists, and professionals in drug development and flavor chemistry.

Core Chemical Properties and Structure

This compound is a heterocyclic organic compound and a member of the pyrazine (B50134) class.[1] It is a colorless to slightly yellow liquid known for its nutty, roasted, and grassy odor.[1][2] This compound is a significant flavor component found in various foods such as tea, soybean paste, chocolate, and sesame seed oil, often formed as a product of the Maillard reaction.[1][2]

Structural Identifiers

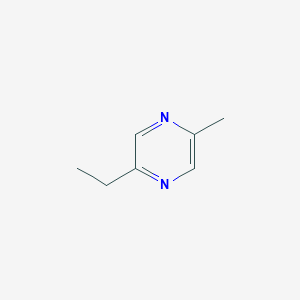

The structure of this compound is defined by a pyrazine ring substituted with an ethyl group at position 2 and a methyl group at position 5.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| SMILES | CCC1=NC=C(N=C1)C[1] |

| InChI | InChI=1S/C7H10N2/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3[1] |

| InChIKey | OXCKCFJIKRGXMM-UHFFFAOYSA-N[1] |

| CAS Number | 13360-64-0[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂[1] |

| Molecular Weight | 122.17 g/mol [1] |

| Density | 0.960-0.970 g/cm³[1] |

| Boiling Point | 57.0 °C @ 10.00 mm Hg[4] |

| Flash Point | 58.89 °C[4] |

| Refractive Index | 1.491-1.501[1] |

| Solubility | Soluble in water and organic solvents.[1][5] |

| logP (o/w) | 2.340[4] |

Chemical Structure Visualization

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of the pyrazine ring with its ethyl and methyl substituents.

Caption: 2D Structure of this compound

Experimental Protocols

The analysis of this compound, particularly in complex matrices like food and beverages, often involves chromatographic techniques to ensure accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust method for the identification of volatile and semi-volatile compounds such as this compound.[6]

Methodology:

-

Sample Preparation: Samples containing this compound are typically prepared using solvent extraction or solid-phase microextraction (SPME) to isolate the volatile components.

-

Gas Chromatography: The extracted sample is injected into a GC system equipped with a capillary column (e.g., DB-WAX or HP-5ms).[6] The oven temperature is programmed to separate the individual components of the mixture based on their boiling points and interactions with the stationary phase.[6][7]

-

Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization).[8] The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.[6]

High-Performance Liquid Chromatography (HPLC) Separation

For the separation of this compound from its isomers, such as 2-Ethyl-6-methylpyrazine, reversed-phase HPLC can be employed.[6]

Methodology:

-

Instrumentation: An HPLC system equipped with a suitable column, such as a Chiralpak AD-H, and a UV detector is used.[6]

-

Mobile Phase: A mobile phase consisting of a mixture of solvents like cyclohexane (B81311) and isopropanol (B130326) or hexane (B92381) and isopropanol is used in an isocratic mode.[6] The specific ratio of the solvents is optimized to achieve the best separation.[6]

-

Detection: The effluent from the column is monitored at a specific wavelength, for instance, 278 nm, to detect the eluting compounds.[6]

-

Fraction Collection: Fractions corresponding to the separated isomers can be collected for further analysis, such as by NMR or GC-MS, to confirm their identity.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound using GC-MS.

Caption: GC-MS Workflow for this compound

References

- 1. This compound | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13360-64-0 [chemicalbook.com]

- 3. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]

- 4. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6 [thegoodscentscompany.com]

- 5. 2-Ethyl-5/6-methylpyrazine Manufacturer & Supplier in China | Properties, Uses, Safety, Price – High Purity Food Grade Pyrazine Exporter [pipzine-chem.com]

- 6. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]

- 8. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]

An In-depth Guide to the Natural Occurrence of 2-Ethyl-5-methylpyrazine in Food

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-5-methylpyrazine is a pivotal nitrogen-containing heterocyclic compound that significantly contributes to the desirable nutty, roasted, and earthy aromas of many thermally processed foods. As a member of the pyrazine (B50134) family, it is naturally formed, primarily through the Maillard reaction between amino acids and reducing sugars during cooking, baking, and roasting. Its presence and concentration are critical indicators of flavor profile and quality in products such as coffee, cocoa, baked goods, and nuts. This technical guide provides a comprehensive overview of the formation pathways, natural occurrence, and quantitative analysis of this compound in various food matrices. Detailed experimental protocols for its extraction and quantification are presented, alongside visualizations of its formation and analytical workflows, to support advanced research and development in food science and flavor chemistry.

Formation Pathways

The generation of this compound in food is predominantly a result of heat-induced chemical reactions. Understanding these pathways is crucial for controlling and optimizing flavor development in food processing.

Maillard Reaction and Strecker Degradation

The most significant route for the formation of this compound is the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures.

The key steps leading to pyrazine formation are:

-

Initial Reaction: A reducing sugar (e.g., glucose, fructose) reacts with an amino acid (e.g., alanine, glycine) to form an N-substituted glycosylamine, which then rearranges to an Amadori or Heyns product.

-

Intermediate Formation: These products undergo further degradation through various pathways. The Strecker degradation of amino acids in the presence of dicarbonyl compounds is a critical step, producing Strecker aldehydes and α-aminoketones.

-

Condensation: Two α-aminoketone molecules, key precursors to pyrazines, condense to form an unstable dihydropyrazine (B8608421) intermediate.

-

Oxidation: The dihydropyrazine intermediate is subsequently oxidized to form a stable, aromatic alkylpyrazine, such as this compound. The specific alkyl substituents on the pyrazine ring are determined by the precursor amino acids and sugars involved in the reaction.

// Nodes Reactants [label="Reducing Sugars\n(e.g., Glucose)\n+\nAmino Acids\n(e.g., Alanine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amadori [label="Amadori Products", fillcolor="#F1F3F4", fontcolor="#202124"]; Dicarbonyls [label="α-Dicarbonyls", fillcolor="#F1F3F4", fontcolor="#202124"]; Aminoketones [label="α-Aminoketones", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydropyrazine [label="Dihydropyrazine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazine [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Amadori [label=" Maillard Reaction ", color="#5F6368"]; Amadori -> Dicarbonyls [label=" Degradation ", color="#5F6368"]; Dicarbonyls -> Aminoketones [label=" Strecker Degradation\n(+ Amino Acid) ", color="#EA4335"]; Aminoketones -> Dihydropyrazine [label=" Condensation (x2) ", color="#EA4335"]; Dihydropyrazine -> Pyrazine [label=" Oxidation ", color="#EA4335"]; } caption: "Simplified Maillard reaction pathway for pyrazine formation."

Microbial Formation

While less common for this compound specifically, microbial metabolism is a known pathway for the formation of other alkylpyrazines, particularly in fermented foods. Certain bacteria, such as Bacillus subtilis, can produce pyrazines like 2,5-dimethylpyrazine (B89654) from amino acid precursors like L-threonine. This process involves enzymatic conversion of the amino acid into intermediates like aminoacetone, which can then self-condense to form dihydropyrazines and subsequently oxidize into pyrazines. This pathway highlights a potential, though less documented, route for pyrazine formation in specific fermented food matrices.

// Nodes Substrate [label="L-Threonine\n(Amino Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Aminoacetone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydropyrazine [label="Dimethyldihydropyrazine", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2,5-Dimethylpyrazine\n(Example Alkylpyrazine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzyme [label="B. subtilis enzymes", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Substrate -> Intermediate [label=" Enzymatic\nConversion ", color="#5F6368"]; Intermediate -> Dihydropyrazine [label=" Self-Condensation (x2) ", color="#EA4335"]; Dihydropyrazine -> Product [label=" Oxidation ", color="#EA4335"]; Enzyme -> Substrate [style=dashed, arrowhead=none, color="#5F6368"]; } caption: "Representative microbial pathway for alkylpyrazine synthesis."

Natural Occurrence and Quantitative Data

This compound has been identified in a wide array of thermally processed foods. Its concentration varies significantly depending on the food matrix, processing conditions (temperature and time), and the availability of precursors.

| Food Item | Concentration Range | Analytical Method | Reference(s) |

| Roasted Coffee | Typically 0.09 - 0.16% of total volatiles. Part of a total alkylpyrazine content of 82.1 - 211.6 mg/kg. | SIDA-GC-MS | [1][2][3] |

| Wheat Bread Crust | Detected, but often less abundant than other pyrazines like 2,3-diethyl-5-methylpyrazine (B150936) (1.1 - 3.1 µg/kg). | AEDA, GC-O | [4][5] |

| Roasted Peanuts | Identified as a key volatile component. | SFE-GC-MS | [6][7] |

| Cocoa Liquor | Present; concentration increases with higher pH during alkalization, which promotes the Maillard reaction. | SIFT-MS | [8][9] |

| Perilla Seed Oil | Detected; LOD reported as low as 0.07 ng/g for some pyrazines in this matrix. | HS-SPME-GC-MS² |

Experimental Protocols for Analysis

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. The most widely adopted technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), often utilizing a Stable Isotope Dilution Assay (SIDA) for maximum accuracy.

General Analytical Workflow

The analysis follows a multi-step process from sample preparation to final quantification.

// Nodes A [label="1. Sample Preparation\n(Homogenization/Weighing)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Internal Standard Spiking\n(e.g., Deuterated Pyrazine)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. HS-SPME Extraction\n(Equilibration and Adsorption)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. GC-MS Analysis\n(Thermal Desorption, Separation, Detection)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Data Processing\n(Peak Integration, Ratio Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Quantification\n(Calculation via Calibration Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [color="#EA4335"]; B -> C [color="#EA4335"]; C -> D [color="#EA4335"]; D -> E [color="#EA4335"]; E -> F [color="#EA4335"]; } caption: "Standard analytical workflow for pyrazine quantification."

Detailed HS-SPME-GC-MS Protocol

This protocol provides a standard methodology for the analysis of this compound in a solid food matrix like ground coffee.

1. Materials and Reagents:

-

Homogenized food sample (e.g., ground roasted coffee)

-

20 mL headspace vials with PTFE/silicone septa

-

Deuterated internal standard (e.g., this compound-d7) solution

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or autosampler with agitation and temperature control

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Sample Preparation and Extraction:

-

Weighing: Accurately weigh 2.0–5.0 g of the homogenized sample into a 20 mL headspace vial.

-

Spiking: Add a precise volume of the deuterated internal standard solution directly onto the sample. This is critical for SIDA, as it corrects for matrix effects and variations in extraction efficiency and instrument response.

-

Sealing: Immediately seal the vial with the septum cap.

-

Equilibration: Place the vial in the heating module. Incubate the sample at a controlled temperature (typically 60–80°C) for a set period (e.g., 15–30 minutes) with constant agitation. This allows volatile compounds to partition from the sample into the headspace.

-

Extraction: Expose the SPME fiber to the vial's headspace for a defined period (e.g., 20–40 minutes) at the same temperature to adsorb the analytes.

3. GC-MS Analysis:

-

Desorption: Retract the fiber and immediately insert it into the hot GC injection port (typically set at 250°C). Desorb the analytes from the fiber for 2–5 minutes in splitless mode to ensure complete transfer to the GC column.

-

Chromatographic Separation:

-

Carrier Gas: Helium at a constant flow rate of 1.0–1.2 mL/min.

-

Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: A typical program is to start at 40°C (hold for 2 min), then ramp at 5°C/min to 250°C (hold for 5 min). This program should be optimized for the specific analytes and matrix.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

-

Temperatures: Set the ion source to ~230°C and the transfer line to ~280°C.

-

Acquisition Mode: For identification, acquire data in full scan mode (e.g., m/z 35–350). For precise quantification, use Selected Ion Monitoring (SIM) mode, monitoring at least one quantifier and one or two qualifier ions for both the native analyte and the deuterated internal standard.

-

4. Data Processing and Quantification:

-

Integrate the peak areas of the quantifier ions for both this compound and its deuterated internal standard.

-

Calculate the peak area ratio (Analyte/Internal Standard).

-

Generate a calibration curve by analyzing standards of known concentrations and plotting the area ratio against the concentration ratio.

-

Determine the concentration of this compound in the sample by applying its area ratio to the calibration curve equation.

Conclusion

This compound is a fundamental component of the aroma profile in many staple foods, directly resulting from thermal processing via the Maillard reaction. Its characteristic nutty and roasted notes are highly desirable, making its formation and concentration a key focus for quality control and product development. The analytical workflows detailed in this guide, particularly HS-SPME-GC-MS with stable isotope dilution, provide the robust and sensitive means necessary for its accurate quantification. A thorough understanding of its formation pathways and analytical methodologies empowers researchers and industry professionals to precisely manipulate and control flavor profiles, leading to the development of superior food products.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Synthesis of 2-Ethyl-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Ethyl-5-methylpyrazine, a key aroma compound found in a variety of food products and a valuable building block in medicinal chemistry. This document details established methodologies, including reaction conditions, and presents quantitative data to facilitate comparison and replication.

Introduction

This compound is a heterocyclic aromatic compound known for its characteristic nutty, roasted, and cocoa-like aroma. It is a significant contributor to the flavor profile of numerous cooked and fermented foods, including coffee, roasted nuts, and baked goods. Beyond its role in the flavor and fragrance industry, its substituted pyrazine (B50134) core is of interest to medicinal chemists for the development of novel therapeutic agents. This guide explores the principal synthetic routes to this compound, providing detailed experimental protocols and comparative data for researchers in academia and industry.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through three distinct chemical strategies:

-

Alkylation of 2,5-Dimethylpyrazine (B89654): This direct approach involves the introduction of an ethyl group onto the pyrazine ring of 2,5-dimethylpyrazine.

-

Minisci-Type Radical Ethylation: A free-radical substitution reaction where an ethyl radical is added to a pyrazine precursor.

-

Cyclocondensation of α-Dicarbonyl and Vicinal Diamine: A classical method for constructing the pyrazine ring from acyclic precursors.

Pathway 1: Alkylation of 2,5-Dimethylpyrazine

This pathway is a straightforward method for the synthesis of this compound. The reaction typically involves the deprotonation of a methyl group on the 2,5-dimethylpyrazine ring followed by quenching with an ethylating agent. Organolithium reagents are commonly employed for the deprotonation step.

Experimental Protocol: Alkylation with Ethyllithium (B1215237)

Materials:

-

2,5-Dimethylpyrazine

-

Ethyllithium (in a suitable solvent like cyclohexane/ethylbenzene)

-

Anhydrous diethyl ether

-

Ammonium (B1175870) chloride solution (saturated)

-

Sodium sulfate (B86663) (anhydrous)

-

Standard glassware for anhydrous reactions (e.g., Schlenk line)

-

Magnetic stirrer and heating mantle

Procedure:

-

A solution of 2,5-dimethylpyrazine in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled to a low temperature, typically between -70°C and -50°C, using a dry ice/acetone bath.

-

A solution of ethyllithium is added dropwise to the stirred pyrazine solution over a period of 30-60 minutes, maintaining the low temperature. The reaction mixture typically develops a deep color, indicating the formation of the lithiated intermediate.

-

After the addition is complete, the reaction is allowed to stir at the low temperature for an additional 1-2 hours.

-

The reaction is then slowly warmed to room temperature and stirred for a further 12-24 hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,5-Dimethylpyrazine | U.S. Patent 3,923,803 A |

| Reagent | Ethyllithium | U.S. Patent 3,923,803 A |

| Solvent | Diethyl ether | U.S. Patent 3,923,803 A |

| Reaction Temperature | -70°C to room temp. | U.S. Patent 3,923,803 A |

| Reaction Time | 13-26 hours | U.S. Patent 3,923,803 A |

| Yield | Not explicitly stated | U.S. Patent 3,923,803 A |

Note: While the patent describes the general procedure, a specific yield for this compound is not provided.

Logical Workflow

Pathway 2: Minisci-Type Radical Ethylation

The Minisci reaction offers a powerful method for the C-H functionalization of heteroaromatic compounds. In this context, an ethyl radical is generated in situ and adds to the protonated pyrazine ring. This approach can be particularly useful for substrates that are sensitive to strong bases. "Green" adaptations of this reaction aim to reduce the use of hazardous reagents.

Experimental Protocol: Green Minisci-Type Ethylation

Materials:

-

2-Methylpyrazine (or a suitable pyrazine precursor)

-

A source of ethyl radicals (e.g., a carboxylic acid precursor with a silver catalyst, or an alkyl peroxide)

-

An oxidizing agent (e.g., ammonium persulfate)

-

Sulfuric acid

-

Acetonitrile or another suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

Procedure:

-

2-Methylpyrazine is dissolved in a mixture of the chosen solvent and aqueous sulfuric acid in a round-bottom flask.

-

The ethyl radical precursor and the oxidizing agent are added to the solution.

-

The reaction mixture is heated to a specified temperature (e.g., 60-80°C) and stirred vigorously for several hours.

-

The progress of the reaction can be monitored by techniques such as GC-MS or TLC.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in water and neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate and filtered.

-

The solvent is evaporated to yield the crude product.

-

Purification is achieved through column chromatography or distillation.

Quantitative Data

| Parameter | Typical Value/Condition | Reference |

| Substrate | Pyrazine derivative | General Minisci Reaction |

| Radical Source | Carboxylic acid, peroxide | General Minisci Reaction |

| Oxidant | Ammonium persulfate | General Minisci Reaction |

| Catalyst | Silver nitrate (B79036) (optional) | General Minisci Reaction |

| Solvent | Acetonitrile/Water | General Minisci Reaction |

| Temperature | 60-100°C | General Minisci Reaction |

| Yield | Varies widely | General Minisci Reaction |

Signaling Pathway Diagram

Pathway 3: Cyclocondensation of α-Dicarbonyl and Vicinal Diamine

This classical and convergent approach involves the condensation of a vicinal diamine with an α-dicarbonyl compound to form the dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine. For the synthesis of this compound, the required precursors are 1,2-propanediamine and 2,3-pentanedione.

Experimental Protocol: Cyclocondensation

Materials:

-

1,2-Propanediamine

-

2,3-Pentanedione

-

Ethanol (B145695) or Methanol

-

An oxidizing agent (e.g., air, or a mild chemical oxidant)

-

Sodium hydroxide (B78521) or another base (for pH adjustment)

-

Sodium sulfate (anhydrous)

Procedure:

-

1,2-Propanediamine is dissolved in a suitable solvent such as ethanol in a round-bottom flask.

-

The solution is cooled in an ice bath.

-

2,3-Pentanedione is added dropwise to the cooled diamine solution with stirring. The reaction is often exothermic.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The pH may be adjusted to be slightly basic to facilitate the condensation.

-

The reaction mixture is then heated to reflux for a few hours to promote the cyclization and dehydration to the dihydropyrazine.

-

Oxidation of the dihydropyrazine to the aromatic pyrazine can be achieved by bubbling air through the refluxing solution or by the addition of a mild oxidizing agent.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by distillation or chromatography.

Quantitative Data

| Parameter | Typical Value/Condition | Reference |

| Diamine Precursor | 1,2-Propanediamine | General Pyrazine Synthesis |

| Dicarbonyl Precursor | 2,3-Pentanedione | General Pyrazine Synthesis |

| Solvent | Ethanol, Methanol | General Pyrazine Synthesis |

| Temperature | Room temp. to reflux | General Pyrazine Synthesis |

| Reaction Time | Several hours to overnight | General Pyrazine Synthesis |

| Yield | Moderate to good | General Pyrazine Synthesis |

Signaling Pathway Diagram

Conclusion

This guide has outlined the primary synthetic pathways to this compound, providing a foundation for its laboratory preparation. The choice of a particular pathway will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required purity of the final product. While the alkylation of 2,5-dimethylpyrazine appears to be a common industrial approach, Minisci-type reactions and cyclocondensation offer viable and sometimes more flexible alternatives. Further optimization of the presented protocols may be necessary to achieve desired yields and purity for specific research and development applications.

The Genesis of a Flavor Compound: A Technical Guide to the Formation of 2-Ethyl-5-methylpyrazine in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a complex network of non-enzymatic browning reactions between amino acids and reducing sugars, is a cornerstone of flavor chemistry. This intricate process, occurring under thermal processing, gives rise to a vast array of heterocyclic compounds that define the desirable sensory characteristics of cooked foods. Among these, alkylpyrazines are of paramount importance, contributing the signature roasted, nutty, and toasted aromas. This technical guide provides an in-depth exploration of the formation of a specific and impactful pyrazine (B50134), 2-Ethyl-5-methylpyrazine, offering a detailed overview of its formation pathways, influencing factors, and the analytical methodologies for its study.

Core Concepts: From Precursors to Aroma

The formation of this compound is a multi-step process rooted in the later stages of the Maillard reaction. The fundamental building blocks are derived from the interaction of specific amino acids and reducing sugars. The reaction cascade involves the formation of key intermediates, primarily α-aminocarbonyls, which are generated through the Strecker degradation of amino acids in the presence of dicarbonyl compounds formed from sugar degradation.

The generally accepted mechanism for pyrazine formation involves the condensation of two α-aminocarbonyl molecules to form a dihydropyrazine (B8608421) intermediate. This intermediate is then oxidized to the stable and aromatic pyrazine ring. The specific substituents on the pyrazine ring, in this case, an ethyl and a methyl group, are determined by the structure of the initial α-aminocarbonyl precursors.

For this compound, the precursors are understood to be an aminocarbonyl with a methyl side chain and another with an ethyl side chain. These are derived from the Strecker degradation of amino acids such as alanine (B10760859) (providing the methyl group) and α-aminobutyric acid or threonine (providing the ethyl group), in the presence of a dicarbonyl compound like glyoxal (B1671930) or methylglyoxal, which are themselves products of sugar degradation.

Quantitative Data on Formation

The yield of this compound is highly dependent on a multitude of factors, including the specific precursors, temperature, pH, and reaction time. The following tables summarize quantitative data from model system studies, providing insights into the impact of these variables.

| Precursors (Amino Acid + Sugar) | Temperature (°C) | Time (min) | pH | Yield of this compound (µg/g) | Reference |

| Alanine + Glucose | 180 | 7 | 5.6 | Present (qualitative) | [1] |

| Lysine + Glucose | 155 | 20 | Not Specified | Relative abundance noted | [2] |

| Dipeptide (Arg-Lys) + Glucose | 140 | 90 | 8.0 | 0.93 | [3] |

| Dipeptide (His-Lys) + Glucose | 140 | 90 | 8.0 | 0.08 | [3] |

Note: Quantitative data for this compound is often reported within a broader analysis of volatile compounds, and direct comparisons can be challenging due to variations in experimental conditions and analytical methods.

Experimental Protocols

The following protocols provide a framework for the synthesis of this compound in a model system and its subsequent analysis.

Maillard Reaction Model System

Objective: To generate this compound in a controlled laboratory setting.

Materials:

-

Amino acid(s) (e.g., L-Alanine, L-Threonine)

-

Reducing sugar (e.g., D-Glucose)

-

Phosphate (B84403) buffer (0.1 M, pH adjusted to desired level, e.g., 8.0)

-

Sealed reaction vials (e.g., headspace vials)

-

Heating block or oil bath

Procedure:

-

Reactant Preparation: Prepare aqueous solutions of the desired amino acid and reducing sugar in the phosphate buffer. A typical concentration is 0.1 M for each reactant.

-

Reaction Mixture: In a sealed reaction vial, combine equal volumes of the amino acid and sugar solutions.

-

Heating: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 140°C) for a specified duration (e.g., 90 minutes).[3]

-

Cooling: After the heating period, immediately cool the vial in an ice bath to quench the reaction.

-

Internal Standard: For quantitative analysis, add a known amount of an appropriate internal standard (e.g., 2-methyl-3-heptylpyrazine or a deuterated pyrazine analog) to the cooled reaction mixture.

Analysis by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract, identify, and quantify this compound from the model reaction mixture.

Materials and Equipment:

-

SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[4]

-

Headspace vials with septa

-

Heating and agitation unit for SPME

Procedure:

-

Sample Preparation: Place a known volume (e.g., 5 mL) of the cooled Maillard reaction mixture into a headspace vial.

-

Equilibration: Seal the vial and place it in the heating and agitation unit. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

-

SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the hot injector port of the GC-MS, typically set at 250°C, to desorb the analytes onto the analytical column.[4]

-

GC Separation: Employ a suitable temperature program to separate the volatile compounds. A typical program might be: initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 250°C, and hold for 5 minutes.[4] The carrier gas is typically Helium at a constant flow of 1.0 mL/min.[4]

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode (e.g., m/z 40-300) for identification and in selected ion monitoring (SIM) mode for enhanced sensitivity and accurate quantification.[4]

-

-

Identification and Quantification:

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The NIST library can also be used for tentative identification.

-

Quantification: Quantify the concentration of this compound by constructing a calibration curve using standards and the internal standard method.

-

Visualizing the Pathways and Processes

To better illustrate the core concepts and workflows, the following diagrams are provided in the DOT language for Graphviz.

References

The Microbial Forge: An In-depth Technical Guide to the Biosynthesis of 2-Ethyl-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-5-methylpyrazine is a volatile heterocyclic aromatic compound that contributes significantly to the desirable nutty, roasted, and cocoa-like aromas of many fermented and heat-processed foods. Beyond its role in flavor chemistry, the pyrazine (B50134) scaffold is a valuable pharmacophore in drug discovery. The microbial biosynthesis of this compound presents a sustainable and "natural" alternative to chemical synthesis. This technical guide provides a comprehensive overview of the current understanding of the microbial biosynthesis of this compound, detailing the core metabolic pathways, precursor molecules, and key enzymatic players. This document synthesizes findings from studies on closely related alkylpyrazines to propose a cohesive biosynthetic pathway. Detailed experimental protocols for studying and quantifying this compound are provided, along with quantitative data from relevant microbial production systems. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of the underlying biochemical processes.

Introduction

Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are pivotal in the flavor profiles of a wide array of products, including coffee, cocoa, roasted nuts, and some fermented beverages. Among these, this compound is of particular interest due to its characteristic roasted and nutty aroma. The growing consumer demand for natural and clean-label ingredients has spurred research into the microbial production of flavor compounds. Microorganisms such as Bacillus subtilis and Corynebacterium glutamicum have been identified as producers of various alkylpyrazines.[1] This guide delves into the intricate biochemical pathways that microorganisms employ to synthesize this compound, providing a foundational resource for researchers in metabolic engineering, food science, and pharmaceutical development.

Core Biosynthetic Pathway

The biosynthesis of this compound in microorganisms is not as extensively characterized as that of its close analog, 2,5-dimethylpyrazine (B89654). However, based on the well-established pathways for other alkylpyrazines, a comprehensive biosynthetic route can be proposed. The formation of the pyrazine ring and its alkyl substituents is believed to occur through the condensation of α-aminocarbonyl intermediates.

Precursor Molecules

The primary precursors for the biosynthesis of this compound are derived from amino acid and carbohydrate metabolism:

-

L-Threonine: This amino acid is the fundamental building block for the pyrazine ring and the methyl group.

-

A C2-Carbonyl Compound (likely Acetaldehyde): The ethyl group is proposed to originate from a two-carbon carbonyl compound, with acetaldehyde (B116499) being the most probable candidate. This can also be derived from L-threonine under specific enzymatic conditions or from carbohydrate metabolism.

-

D-Glucose: While not a direct precursor to the pyrazine ring, glucose metabolism provides the necessary energy and can contribute to the pool of carbonyl compounds.[2]

Enzymatic and Non-Enzymatic Reactions

The biosynthesis of this compound is a chemoenzymatic process, involving both enzyme-catalyzed and spontaneous chemical reactions.

Step 1: Formation of Aminoacetone from L-Threonine

The initial step is the conversion of L-threonine to the key intermediate, aminoacetone. This is a two-step process:

-

Dehydrogenation of L-Threonine: The enzyme L-threonine-3-dehydrogenase (TDH) , an NAD+-dependent enzyme, catalyzes the oxidation of L-threonine to 2-amino-3-ketobutyrate (AKB).[3]

-

Spontaneous Decarboxylation: The resulting AKB is an unstable intermediate that spontaneously decarboxylates to form aminoacetone .[3]

Step 2: Formation of the Ethyl Group Precursor

The origin of the ethyl group is a critical aspect of this compound biosynthesis. While not definitively proven for this specific pyrazine, a plausible mechanism has been proposed for the closely related 3-ethyl-2,5-dimethylpyrazine (B149181).[2] This mechanism involves the generation of acetaldehyde from L-threonine by the enzyme 2-amino-3-ketobutyrate CoA ligase (KBL) , which exhibits a secondary threonine aldolase (B8822740) activity, particularly at low coenzyme A concentrations.[2]

Step 3: Condensation and Ring Formation

The final steps involve the condensation of the precursor molecules and the formation of the pyrazine ring. This is believed to be a non-enzymatic, pH-dependent process. The proposed mechanism involves the condensation of one molecule of aminoacetone with one molecule of an α-aminoketone derived from the C2 precursor (acetaldehyde) to form a dihydropyrazine (B8608421) intermediate, which is then oxidized to this compound.

Proposed Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on Alkylpyrazine Production

Direct quantitative data for the microbial production of this compound is scarce in the literature. However, data for related alkylpyrazines, particularly 2,5-dimethylpyrazine and tetramethylpyrazine, provide a valuable reference for expected yields and production titers.

| Microorganism | Alkylpyrazine | Precursors/Substrate | Production Titer | Reference |

| Bacillus subtilis 168 | 2,5-Dimethylpyrazine | L-Threonine | 0.44 mM | [4] |

| Bacillus subtilis 168 (KBL knockout) | 2,5-Dimethylpyrazine | L-Threonine | 2.82 mM | [4] |

| Corynebacterium glutamicum (engineered) | Tetramethylpyrazine | Glucose | ~0.8 g/L | [5] |

| Bacillus amyloliquefaciens | 2,3,5-Trimethylpyrazine | Wheat medium | 0.446 ± 0.052 mg/g | [6] |

| Bacillus subtilis BcP21 | 2,5-Dimethylpyrazine | Natto | 4.5 mg/L | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Cultivation of Microorganisms for Pyrazine Production

This protocol is adapted from studies on Bacillus subtilis.[7]

Materials:

-

Microorganism of interest (e.g., Bacillus subtilis)

-

Lysogeny Broth (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl)

-

Precursor solutions (e.g., sterile-filtered L-threonine, L-isoleucine)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Prepare and autoclave the LB medium.

-

Inoculate the sterile medium with a fresh overnight culture of the microorganism.

-

Add the precursor solutions to the desired final concentrations.

-

Incubate the culture at the optimal temperature and shaking speed for the specific microorganism (e.g., 37°C and 200 rpm for B. subtilis).

-

Collect samples at regular intervals for analysis of cell growth (OD600) and pyrazine concentration.

Caption: Workflow for microbial cultivation and pyrazine production.

Extraction and Quantification of this compound

This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a common method for volatile compound analysis.[8]

Materials:

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

GC vials with septa

-

Heated magnetic stirrer or water bath

-

GC-MS system

-

Internal standard (e.g., 2,3-diethyl-5-methylpyrazine-d7)[8]

Procedure:

-

Sample Preparation: Place a known volume of the microbial culture supernatant into a GC vial. Add a known amount of the internal standard.

-

Extraction: Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation. Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Desorption and Analysis: Retract the fiber and immediately inject it into the hot inlet of the GC-MS system for thermal desorption of the analytes.

-

Quantification: Identify this compound based on its retention time and mass spectrum. Quantify the compound by comparing its peak area to that of the internal standard using a calibration curve.

Caption: Analytical workflow for this compound.

Conclusion and Future Perspectives

The microbial biosynthesis of this compound is a complex process rooted in the metabolism of L-threonine and likely a C2 carbonyl precursor. While the core pathway is becoming clearer through studies of related alkylpyrazines, further research is needed to definitively elucidate the specific enzymes and intermediates involved in the formation of the ethyl group in various microorganisms. The role of other potential precursors, such as isoleucine, in microbial systems also warrants investigation. Metabolic engineering strategies, such as overexpressing key enzymes like L-threonine-3-dehydrogenase and engineering the pathways for C2 precursor supply, hold significant promise for enhancing the production of this valuable flavor compound. The development of robust and high-titer microbial cell factories for this compound will not only meet the growing demand for natural flavor ingredients but also provide valuable insights into the fundamental principles of microbial secondary metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Odor and flavor profile of 2-Ethyl-5-methylpyrazine

An In-depth Technical Guide to the Odor and Flavor Profile of 2-Ethyl-5-methylpyrazine

Introduction

This compound (CAS No. 13360-64-0) is a heterocyclic, nitrogen-containing volatile organic compound that plays a crucial role in the sensory profile of numerous thermally processed foods.[1] As a member of the pyrazine (B50134) class, it is renowned for its potent and characteristic aroma, which is primarily generated during the Maillard reaction between amino acids and reducing sugars.[1][2] This compound is a key flavoring agent and fragrance ingredient, valued for its ability to impart desirable nutty, roasted, and savory notes.[2][3] It is naturally found in a variety of products, including coffee, chocolate, baked goods, roasted nuts, and some savory snacks.[1][2][4] This technical guide provides a comprehensive overview of the odor and flavor profile of this compound, its formation pathways, and the detailed experimental protocols used for its sensory and instrumental analysis.

Sensory Profile: Odor and Flavor

The organoleptic properties of this compound are complex and highly sought after by flavorists. Its aroma is predominantly characterized by strong nutty and roasted notes.[3][4] Depending on its concentration and the food matrix, its profile can encompass a wide range of descriptors.

Primary Descriptors:

-

Nutty: A dominant characteristic, often compared to roasted peanuts or hazelnuts.[2][5]

-

Roasted: Reminiscent of roasted coffee beans, cocoa, and toasted barley.[5][6]

-

Earthy: A subtle, underlying earthy note is often present.[4]

Secondary and Tertiary Descriptors:

This versatile profile makes this compound an indispensable component for building and enhancing the flavor of a wide array of food products, from boosting the richness of coffee and chocolate to adding a satisfying toasted character to snacks and baked goods.[2]

Quantitative and Physicochemical Data

A summary of key identification numbers, regulatory status, and physical properties for this compound is provided below.

| Parameter | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 2-Methyl-5-ethylpyrazine; 5-Ethyl-2-methylpyrazine | [9][10] |

| CAS Number | 13360-64-0 | [1][10] |

| Molecular Formula | C₇H₁₀N₂ | [1][10] |

| Molecular Weight | 122.17 g/mol | [1] |

| FEMA Number | 3154 | [1][11] |

| JECFA Number | 770 | [1] |

| Regulatory Status | JECFA: No safety concern at current intake levels as a flavoring agent. | [1][11] |

| Appearance | Colorless to slightly yellow liquid | [1][5] |

| Odor | Nutty, roasted, grassy | [1][5] |

| Boiling Point | 57.0 °C @ 10.00 mm Hg | [5] |

| Flash Point | 58.89 °C (138.00 °F) | [5] |

| Solubility | Soluble in water and organic solvents | [1][5] |

Biochemical Formation Pathway

This compound is a well-known product of the Maillard reaction.[1] This complex series of non-enzymatic browning reactions is initiated by the condensation of a reducing sugar with an amino compound (typically an amino acid) upon heating. The subsequent cascade of reactions, including Strecker degradation, leads to the formation of α-aminocarbonyl intermediates, which are the direct precursors to pyrazines. Two molecules of these intermediates condense to form a dihydropyrazine (B8608421) ring, which is then oxidized to the stable, aromatic pyrazine. Specific amino acids can influence the resulting pyrazine structure; for instance, lysine-containing reaction mixtures are known to produce this compound, while alanine (B10760859) can contribute the C2 element of the ethyl group.[12][13]

Caption: Simplified Maillard reaction pathway for this compound formation.

Experimental Protocols

The characterization of this compound's flavor profile relies on a combination of sensory evaluation and instrumental analysis.

Protocol 1: Descriptive Sensory Analysis

Objective: To qualitatively and quantitatively describe the sensory attributes of this compound using a trained human panel.

Methodology:

-

Panelist Selection and Training:

-

Select 8-12 individuals based on their sensory acuity, ability to describe perceptions, and availability.

-

Conduct training sessions over several weeks.[14][15] Panelists are familiarized with a range of aroma standards relevant to pyrazines (e.g., nutty, roasted, coffee, cocoa, earthy).

-

Develop a standardized lexicon of sensory descriptors with reference standards for each attribute to ensure panelist calibration and consistency.[14]

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a neutral solvent (e.g., propylene (B89431) glycol or water).

-

Create a series of dilutions to be evaluated. For flavor analysis, the compound is incorporated into a simple, neutral food base (e.g., unsalted cracker dough, sugar water) at various concentrations. A control sample (blank base) must be included.

-

-

Evaluation Procedure:

-

Samples are presented to panelists in a controlled environment (sensory booths with controlled lighting and air circulation).

-

Samples are coded with random three-digit numbers to prevent bias.

-

Panelists evaluate the samples for aroma (orthonasal) and then flavor (retronasal), rating the intensity of each previously agreed-upon descriptor on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

-

-

Data Analysis:

-

Intensity ratings are converted to numerical data.

-

Analysis of Variance (ANOVA) is used to determine significant differences in attribute intensities between samples.

-

Results are often visualized using spider or radar plots to compare the sensory profiles of different concentrations.

-

Protocol 2: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific aroma-active compounds, including this compound, in a complex volatile mixture extracted from a food product.

Methodology:

-

Volatile Compound Extraction (HS-SPME):

-

Sample Preparation: Homogenize 2-5 g of the food sample (e.g., ground roasted coffee) and place it into a 20 mL headspace vial.[16] An internal standard may be added for subsequent quantification.

-

Extraction: The vial is sealed and heated (e.g., 80°C for 20 minutes) with agitation to allow volatile compounds to partition into the headspace.[16]

-

Adsorption: A Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[16]

-

-

GC-O System Analysis:

-

Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph (e.g., 250°C), where the adsorbed volatiles are thermally desorbed onto the GC column.[16]

-

Separation: The compounds are separated based on their volatility and affinity for the stationary phase of the capillary column (e.g., DB-WAXplus).[17]

-

Detection: At the end of the column, the effluent is split. One portion goes to a chemical detector (e.g., a Mass Spectrometer or Flame Ionization Detector), while the other portion is directed to a sniffing port.

-

Olfactometry: A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and description of each perceived aroma.[18][19]

-

-

Data Analysis:

-

The data from the chemical detector (chromatogram) is aligned with the sensory data from the olfactometry assessment (aromagram).

-

This allows for the identification of the specific compound responsible for each aroma event. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative potency of each odorant.[19]

-

Caption: Experimental workflow for the analysis of volatile flavor compounds.

Conclusion

This compound is a cornerstone flavor compound, providing essential nutty, roasted, and savory notes that define many of our most enjoyed foods. Its formation is intrinsically linked to thermal processing through the Maillard reaction, making it a key indicator of cooked flavor development. A thorough understanding of its sensory profile, achieved through rigorous descriptive analysis and advanced instrumental techniques like GC-O, is vital for food scientists and researchers. This knowledge enables the precise control and optimization of flavor in product development, ensuring the creation of appealing and high-quality consumer goods.

References

- 1. This compound | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. coffee pyrazine, 13360-64-0 [thegoodscentscompany.com]

- 8. The Kovats Retention Index: this compound (C7H10N2) [pherobase.com]

- 9. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]

- 10. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]

- 11. femaflavor.org [femaflavor.org]

- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 13. datapdf.com [datapdf.com]

- 14. The Role of Sensory Evaluation and Taste Panels in Product Development - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 15. Meet FlavorActiV’s Global Sensory Panel Experts [flavoractiv.com]

- 16. benchchem.com [benchchem.com]

- 17. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. imreblank.ch [imreblank.ch]

2-Ethyl-5-methylpyrazine physical and chemical properties

An In-depth Technical Guide to 2-Ethyl-5-methylpyrazine: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes and concepts.

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the pyrazine (B50134) family.[1][2] It is a significant contributor to the flavor and aroma profiles of a wide variety of baked, roasted, and cooked foods, including coffee, cocoa, peanuts, and bread.[3][4][5] In nature, it is primarily formed through the Maillard reaction between amino acids and reducing sugars during thermal processing.[3][6] This compound is characterized by its distinct nutty, roasted, and cocoa-like aroma.[2][5] Due to its sensory properties, it is widely used as a flavoring agent in the food industry.[1][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for its application in various scientific and industrial contexts.

General and Identification Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Methyl-5-ethylpyrazine, 5-Ethyl-2-methylpyrazine | [1][7] |

| CAS Number | 13360-64-0 | [1][7] |

| Molecular Formula | C₇H₁₀N₂ | [1][7] |

| Molecular Weight | 122.1677 g/mol | [7] |

| Appearance | Colorless to slightly yellow liquid | [1][2] |

| Odor | Nutty, roasted, grassy, coffee-like | [1][2][3][8] |

| Odor Threshold | 16 to 100 ppb in water | [3][4] |

Physicochemical Data

| Property | Value | Source |

| Density | 0.960 - 0.970 g/cm³ | [1] |

| 0.964 g/cm³ at 25.00 °C | [8] | |

| 0.977 ± 0.06 g/cm³ (Predicted) | [4][9] | |

| Boiling Point | 170.83 °C at 760 mm Hg (Estimated) | [10] |

| 57.00 °C at 10.00 mm Hg | [8] | |

| Flash Point | 138.00 °F (58.89 °C) TCC | [8] |

| Solubility | Soluble in water and organic solvents (e.g., ethanol) | [1][2][8] |

| Refractive Index | 1.491 - 1.501 | [1] |

| 1.502 at 20.00 °C | [8] | |

| logP (o/w) | 2.340 | [8] |

| pKa | 1.94 ± 0.10 (Predicted) | [4][9] |

Chemical Profile

Stability and Reactivity: this compound possesses a degree of stability conferred by its aromatic pyrazine ring.[2] The conjugated π electron system of the ring delocalizes electron density, which reduces the molecule's overall energy and enhances its stability under normal conditions.[2] However, it can undergo chemical reactions under specific conditions. It may react with strong oxidizing agents, strong acids, or at high temperatures.[2][11] The alkyl side chains (ethyl and methyl groups) can also be susceptible to reactions such as oxidation.[2]

Safety and Hazards: This compound is classified as a flammable liquid and vapor.[1][12] It is considered harmful if swallowed and can cause skin, eye, and respiratory irritation.[8][12] Appropriate safety precautions, such as wearing protective gloves, clothing, and eye/face protection, should be observed during handling.[8][13] It should be stored in a well-ventilated place, kept cool, and away from heat, sparks, and open flames.[11][12][13]

Experimental Protocols

Accurate analysis of this compound is crucial for quality control and research. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied technique for its characterization and quantification.[14][15] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general methodology for the analysis of pyrazines in complex matrices.

Objective: To identify and quantify this compound.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Rationale: HS-SPME is a solvent-free and sensitive technique for extracting volatile compounds like pyrazines from a sample matrix.[6]

-

Procedure:

-

Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[16]

-

If quantitative analysis is required, add an appropriate internal standard (e.g., a deuterated pyrazine derivative).[6]

-

Immediately seal the vial with a PTFE/silicone septum.[16]

-

Place the vial in a heating block or autosampler and incubate at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-20 minutes) to allow analytes to partition into the headspace.[6][16]

-

Expose an SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-30 minutes) at the same temperature to adsorb the analytes.[6][16]

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injection Port: Operate in splitless mode at a temperature of ~250°C for thermal desorption of analytes from the SPME fiber.[6][16]

-

Carrier Gas: Use Helium at a constant flow rate of 1.0-1.2 mL/min.[6]

-

Column: A polar capillary column (e.g., DB-WAX) or a non-polar column (e.g., DB-1, ZB-5MS) can be used.[14][16]

-

Oven Temperature Program: Start at 40°C (hold for 2 min), then ramp at 5°C/min to 250°C (hold for 5 min). This program should be optimized based on the specific column and sample matrix.[6]

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Ion Source Temperature: ~230°C.[6]

-

Transfer Line Temperature: ~280°C.[6]

-

Acquisition Mode: For identification, use full scan mode (e.g., m/z 35-350). For targeted quantification and improved sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound.[6][16]

-

3. Data Analysis:

-

Identify this compound by comparing its mass spectrum with reference libraries (e.g., NIST) and by confirming its retention index (RI) against known standards.[14][16]

-

For quantification, integrate the peak area of a characteristic ion and compare it to a calibration curve generated from standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for obtaining ¹H and ¹³C NMR spectra for structural verification.

Objective: To confirm the molecular structure of this compound.

1. Sample Preparation:

-

Dissolve a few milligrams of the purified this compound sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer and Data Acquisition:

-

Instrument: A high-resolution FT-NMR spectrometer (e.g., 300 MHz or higher).[17][18]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional proton-decoupled carbon spectrum.

-

This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR (Optional but Recommended):

-

Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the connectivity of the ethyl and methyl groups to the pyrazine ring.[19]

-

3. Data Processing and Interpretation:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) data.

-

Perform phase and baseline corrections on the resulting spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts (δ), coupling constants (J), and multiplicities in the ¹H and ¹³C spectra to assign signals to the specific atoms in the molecule's structure.

Visualizations

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship between the structure of this compound and its key properties.

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Relationship between molecular structure and key properties.

References

- 1. This compound | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethyl-5/6-methylpyrazine Manufacturer & Supplier in China | Properties, Uses, Safety, Price – High Purity Food Grade Pyrazine Exporter [pipzine-chem.com]

- 3. This compound | 13360-64-0 [chemicalbook.com]

- 4. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]

- 8. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6 [thegoodscentscompany.com]

- 9. This compound CAS#: 13360-64-0 [m.chemicalbook.com]

- 10. 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture, 13360-64-0 [thegoodscentscompany.com]

- 11. fishersci.com [fishersci.com]

- 12. synerzine.com [synerzine.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. mobt3ath.com [mobt3ath.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Ethyl-5-methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-5-methylpyrazine (CAS No. 13360-64-0), a key aroma and flavor compound found in a variety of foods and a significant molecule in chemical research.[1] This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visual diagrams to facilitate its identification and characterization.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. For clarity and comparative ease, all quantitative data are presented in structured tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.4 | Singlet | 1H | Pyrazine ring proton |

| ~8.2 - 8.3 | Singlet | 1H | Pyrazine ring proton |

| ~2.8 | Quartet | 2H | -CH₂- (Ethyl group) |

| ~2.5 | Singlet | 3H | -CH₃ (Methyl group) |

| ~1.3 | Triplet | 3H | -CH₃ (Ethyl group) |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~155 | C=N (adjacent to ethyl) |

| ~151 | C=N (adjacent to methyl) |

| ~143 | C-H (pyrazine ring) |

| ~142 | C-H (pyrazine ring) |

| ~28 | -CH₂- (Ethyl group) |

| ~21 | -CH₃ (Methyl group) |

| ~13 | -CH₃ (Ethyl group) |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups and aromatic structure. The following table lists the major IR absorption peaks.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1580 | Medium | C=N stretch (pyrazine ring) |

| ~1480 | Medium | C=C stretch (pyrazine ring) |

| ~1150 | Strong | C-H in-plane bend (ring) |

| ~1030 | Medium | C-C stretch |

| ~830 | Strong | C-H out-of-plane bend (ring) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern that is crucial for its identification. The NIST WebBook and SpectraBase provide mass spectral data for this compound.[3][4]

Key Mass Spectral Data

| m/z | Relative Intensity (%) | Assignment |

| 122 | High | [M]⁺ (Molecular Ion) |

| 121 | Base Peak | [M-H]⁺ |

| 107 | Medium | [M-CH₃]⁺ |

| 94 | Medium | [M-C₂H₄]⁺ |

| 80 | Low | Ring fragmentation |

| 53 | Medium | Ring fragmentation |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data. The following are generalized protocols for the key techniques described.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64 scans for sufficient signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-160 ppm.

-